tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate: is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl ester group and a formyl group. Its molecular formula is C13H21NO3, and it has a molecular weight of 239.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical spaces and the development of novel molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group. It can also serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its spirocyclic structure is of interest for designing drugs with unique biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: This compound is similar in structure but contains an oxo group instead of a formyl group.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in the spirocyclic ring, providing different chemical properties.
Uniqueness: tert-Butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate is unique due to its formyl group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable for specific synthetic applications and biochemical studies .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 8-formyl-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
RVCGQZYWTNAJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)C=O |
Origin of Product |
United States |
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